Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate
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Overview
Description
Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate is an organofluorine compound that features a thiophene ring substituted with a fluorosulfonyl group, a methoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate typically involves the introduction of the fluorosulfonyl group onto a thiophene ring. One common method is the direct fluorosulfonylation of a thiophene derivative using fluorosulfonyl radicals. This process can be catalyzed by photoredox catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of sulfuryl fluoride gas (SO₂F₂) or other solid fluorosulfonylating reagents such as FDIT and AISF. These reagents act as electrophilic fluorosulfonylating agents, facilitating the formation of the C-SO₂F bond .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the fluorosulfonyl group.
Substitution: The methoxy and fluorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce thiophene derivatives with altered functional groups .
Scientific Research Applications
Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: Its incorporation into polymers and other materials can enhance properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate exerts its effects is primarily through its interaction with biological molecules. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt molecular pathways and alter cellular functions .
Comparison with Similar Compounds
Methyl fluorosulfonate: Another fluorosulfonyl-containing compound used as a methylating agent.
Thiophene derivatives: Compounds such as 2,5-dimethylthiophene and 3-methoxythiophene share the thiophene core structure but differ in their substituents.
Uniqueness: Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate is unique due to the presence of both a fluorosulfonyl group and a methoxy group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiophene derivatives .
Biological Activity
Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate, identified by its CAS number 1955558-33-4, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with fluorosulfonyl groups. The detailed synthetic pathway has not been extensively documented in the literature, but similar compounds have been synthesized using standard methods for thiophene functionalization.
Biological Activity Overview
Thiophene derivatives, including this compound, are known for their diverse biological activities, particularly in anti-tumor and antimicrobial applications.
Antitumor Activity
Recent studies indicate that thiophene derivatives can act as effective inhibitors of various cancer cell lines. For instance, compounds derived from similar structures have shown promising results against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines. The mechanism often involves the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in tumor proliferation and metastasis .
Antimicrobial Activity
Thiophene derivatives have also been evaluated for their antimicrobial properties. In related studies, compounds have demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 0.21 µM, indicating strong antimicrobial potential .
Case Studies
- Antitumor Efficacy :
- Antimicrobial Screening :
Research Findings Summary
The biological activity of this compound can be summarized as follows:
Activity Type | Target Organisms/Cells | MIC/IC₅₀ Values | Mechanism of Action |
---|---|---|---|
Antitumor | A549, MCF-7, PC-3 | Low micromolar range | EGFR inhibition, apoptosis induction |
Antimicrobial | E. coli, Pseudomonas aeruginosa | 0.21 µM | Disruption of bacterial cell function |
Properties
Molecular Formula |
C7H7FO5S2 |
---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
methyl 5-fluorosulfonyl-4-methoxythiophene-2-carboxylate |
InChI |
InChI=1S/C7H7FO5S2/c1-12-4-3-5(6(9)13-2)14-7(4)15(8,10)11/h3H,1-2H3 |
InChI Key |
QLOSXEFJDVMFRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)C(=O)OC)S(=O)(=O)F |
Origin of Product |
United States |
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